molecular formula C8H7F3IN B12973248 3-Iodo-4-(2,2,2-trifluoroethyl)aniline

3-Iodo-4-(2,2,2-trifluoroethyl)aniline

Cat. No.: B12973248
M. Wt: 301.05 g/mol
InChI Key: CNDMVWLRPMTIBA-UHFFFAOYSA-N
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Description

3-Iodo-4-(2,2,2-trifluoroethyl)aniline is an organic compound characterized by the presence of iodine and trifluoroethyl groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the direct iodination of aniline using iodine monochloride or other iodinating agents . The trifluoroethyl group can be introduced via N-trifluoroethylation using 2,2,2-trifluoroethylamine hydrochloride in the presence of a catalyst such as iron porphyrin .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and subsequent trifluoroethylation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-4-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    N-Trifluoroethylation:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.

    Oxidation Products: Quinones and other oxidized derivatives.

    N-Trifluoroethylated Anilines: Formed through N-trifluoroethylation reactions.

Scientific Research Applications

3-Iodo-4-(2,2,2-trifluoroethyl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-4-(2,2,2-trifluoroethyl)aniline involves its interaction with molecular targets through its iodine and trifluoroethyl groups. The trifluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, potentially affecting its interaction with biological targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 3-Iodo-4-(2,2,2-trifluoroethyl)aniline is unique due to the combination of both iodine and trifluoroethyl groups, which imparts distinct chemical and physical properties. This combination can enhance the compound’s reactivity, stability, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C8H7F3IN

Molecular Weight

301.05 g/mol

IUPAC Name

3-iodo-4-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H7F3IN/c9-8(10,11)4-5-1-2-6(13)3-7(5)12/h1-3H,4,13H2

InChI Key

CNDMVWLRPMTIBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)I)CC(F)(F)F

Origin of Product

United States

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